5-[1,2-Bis(phenylmethoxy)ethyl]-4-phenylmethoxyoxolane-2,3-diol
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Overview
Description
5-[1,2-Bis(phenylmethoxy)ethyl]-4-phenylmethoxyoxolane-2,3-diol is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a diol functional group and multiple phenylmethoxy groups, which contribute to its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1,2-Bis(phenylmethoxy)ethyl]-4-phenylmethoxyoxolane-2,3-diol typically involves multi-step organic reactions. One common approach is the protection of hydroxyl groups followed by the introduction of phenylmethoxy groups through etherification reactions. The oxolane ring is then formed via cyclization reactions under acidic or basic conditions. The final product is purified using techniques such as column chromatography or recrystallization to ensure high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
5-[1,2-Bis(phenylmethoxy)ethyl]-4-phenylmethoxyoxolane-2,3-diol undergoes various types of chemical reactions, including:
Oxidation: The diol groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.
Substitution: The phenylmethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce saturated oxolane derivatives.
Scientific Research Applications
5-[1,2-Bis(phenylmethoxy)ethyl]-4-phenylmethoxyoxolane-2,3-diol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of 5-[1,2-Bis(phenylmethoxy)ethyl]-4-phenylmethoxyoxolane-2,3-diol involves its interaction with molecular targets such as enzymes or receptors. The phenylmethoxy groups can engage in π-π interactions with aromatic residues in proteins, while the diol groups can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3R,4R,5S)-5-[(1R)-1,2-bis(phenylmethoxy)ethyl]-2-ethoxy-4-phenylmethoxyoxolan-3-ol
- (3R,4R,5R)-5-[(1R)-1,2-bis(phenylmethoxy)ethyl]-2-ethoxy-4-phenylmethoxy-3-oxolanol
Uniqueness
5-[1,2-Bis(phenylmethoxy)ethyl]-4-phenylmethoxyoxolane-2,3-diol is unique due to its specific arrangement of phenylmethoxy groups and the presence of a diol functional group. This combination of features imparts distinct reactivity and interaction capabilities, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
5-[1,2-bis(phenylmethoxy)ethyl]-4-phenylmethoxyoxolane-2,3-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O6/c28-24-26(32-18-22-14-8-3-9-15-22)25(33-27(24)29)23(31-17-21-12-6-2-7-13-21)19-30-16-20-10-4-1-5-11-20/h1-15,23-29H,16-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJKXJXUVQVSEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C2C(C(C(O2)O)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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